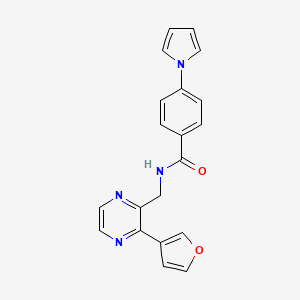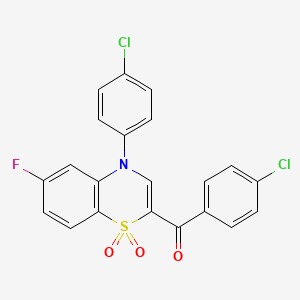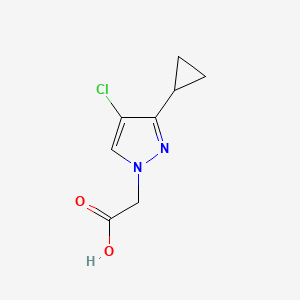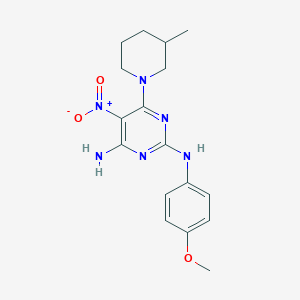![molecular formula C11H21NO5S B2923502 tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate CAS No. 1033718-21-6](/img/structure/B2923502.png)
tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate is an intriguing compound with distinct structural features and a variety of applications in scientific research. This article delves into its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis generally begins with cyclobutanone derivatives.
Steps
Cyclobutanone is reacted with methanesulfonyl chloride under basic conditions to form (1r,3r)-3-(methanesulfonyloxy)cyclobutanone.
This intermediate undergoes nucleophilic substitution with N-methylcarbamic acid tert-butyl ester.
Conditions: : Typically, reactions are conducted in inert atmospheres with solvents such as dichloromethane, and temperatures are carefully controlled.
Industrial Production Methods
Industrial production scales up the laboratory synthesis, often employing continuous flow techniques to enhance yield and purity while minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: : It can undergo nucleophilic substitution where the methanesulfonyloxy group is replaced by various nucleophiles.
Hydrolysis: : Under acidic or basic conditions, it can hydrolyze to yield respective carboxylate and amine products.
Oxidation and Reduction: : Although less common, certain conditions can induce redox reactions, altering the oxidation state of the central carbamate structure.
Common Reagents and Conditions
Reagents: : Sodium hydride, methanesulfonyl chloride, tert-butyl alcohol, etc.
Conditions: : Mostly conducted in inert solvents like dichloromethane or acetonitrile, often at low to ambient temperatures.
Major Products
The products vary with the reaction type. Substitution yields various derivatives depending on the nucleophile, while hydrolysis results in tert-butylamine and corresponding acids.
Applications De Recherche Scientifique
Chemistry
This compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology
In biology, it functions as a precursor for synthesizing bioactive molecules and probes, aiding in the study of enzyme functions and cellular processes.
Medicine
Industry
In industrial chemistry, it can be employed in the synthesis of high-value chemicals and materials, leveraging its reactive moieties.
Mécanisme D'action
Molecular Targets and Pathways
The compound's activity often revolves around its ability to interact with nucleophiles and electrophiles, facilitating various synthetic transformations. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Comparison
tert-Butyl N-methylcarbamate: : Lacks the cyclobutyl and methanesulfonyloxy groups, leading to different reactivity and applications.
tert-Butyl cyclobutylcarbamate: : Lacks the N-methyl group, altering its chemical behavior and biological activity.
Uniqueness
Tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate stands out due to its unique combination of functional groups, which confer distinct reactivity and potential for diverse applications.
List of Similar Compounds
Tert-butyl N-methylcarbamate
Tert-butyl cyclobutylcarbamate
N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate
Hope this helps you to get the full picture of this compound. Curious to hear what you plan to do with this info!
Propriétés
IUPAC Name |
[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12(4)8-6-9(7-8)17-18(5,14)15/h8-9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMISUGTEOFBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(C1)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136611 |
Source


|
| Record name | 1,1-Dimethylethyl N-methyl-N-[trans-3-[(methylsulfonyl)oxy]cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033718-21-6 |
Source


|
| Record name | 1,1-Dimethylethyl N-methyl-N-[trans-3-[(methylsulfonyl)oxy]cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-{[(4-chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2923423.png)

![3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2923427.png)
![6-Methyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2923428.png)
![Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2923432.png)
![5-BROMO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2923433.png)
![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2923436.png)
![3-ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2923438.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2923439.png)
![Ethyl 4-[(4-chlorobutanoyl)amino]benzoate](/img/structure/B2923440.png)

![3-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-6,8-dimethyl-1,2-dihydroquinolin-2-one](/img/structure/B2923442.png)
